

An In-depth Technical Guide to Isostearyl Oleate: Chemical Structure, Synthesis, and Properties

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Compound of Interest		
Compound Name:	Isostearyl oleate	
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This technical guide provides a comprehensive overview of **isostearyl oleate**, a branched-chain ester with significant applications in the pharmaceutical and cosmetic industries. Its unique properties, stemming from its distinct chemical architecture, make it a valuable excipient and emollient. This document details its chemical structure, explores its synthesis pathways, presents key physicochemical data, and outlines a representative experimental protocol for its preparation.

Chemical Structure of Isostearyl Oleate

Isostearyl oleate is the ester formed from the reaction of isostearyl alcohol and oleic acid. The "isostearyl" portion refers to a branched C18 saturated alcohol, specifically 16-methylheptadecanol. The "oleate" portion is derived from oleic acid, a C18 monounsaturated fatty acid with a cis double bond at the ninth carbon.

The presence of the methyl branch in the alcohol chain and the cis-double bond in the fatty acid chain introduces steric hindrance and disrupts the linear packing that is characteristic of its straight-chain analogue, stearyl oleate. This branched structure is responsible for its liquid nature at room temperature and its desirable sensory and solubility properties.

Key Structural Identifiers:



• IUPAC Name: 16-methylheptadecyl (9Z)-octadec-9-enoate[1]

Molecular Formula: C₃₆H₇₀O₂[1][2]

CAS Number: 57683-45-1[1]

Synthesis Pathways

The industrial synthesis of **isostearyl oleate** is a multi-step process that begins with the production of its precursors, isostearic acid (from which isostearyl alcohol is derived) and oleic acid. The final step is a direct esterification reaction.

Precursor Synthesis: Isostearyl Alcohol

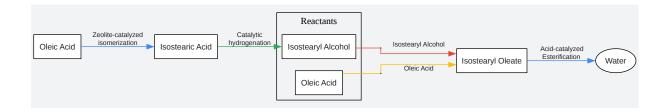
Isostearyl alcohol is not typically sourced directly from natural fats and oils in large quantities. It is commercially produced from oleic acid through a two-step process:

- Isomerization of Oleic Acid: Oleic acid is catalytically isomerized to produce isostearic acid, a
 branched-chain saturated fatty acid. This skeletal isomerization is a key step and can be
 achieved using catalysts such as specific types of clays or, more modernly, zeolites (e.g., HFerrierite) which offer higher selectivity and yield of the desired branched monomeric acids.
 [3]
- Hydrogenation of Isostearic Acid: The resulting isostearic acid is then reduced to isostearyl
 alcohol. This is typically accomplished through catalytic hydrogenation, where the carboxylic
 acid functional group is converted to a primary alcohol using hydrogen gas at high pressure
 and temperature in the presence of a metal catalyst (e.g., nickel or palladium).

Final Esterification Step

The synthesis of **isostearyl oleate** is achieved via the esterification of isostearyl alcohol with oleic acid. This is a reversible condensation reaction that produces the ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed. The reaction is generally catalyzed by an acid. Heterogeneous acid catalysts are often preferred in industrial settings as they are easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles.[1]





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Caption: Synthesis pathway of Isostearyl Oleate.

Quantitative Data

The following table summarizes key quantitative physical and chemical properties of **isostearyl oleate**. It is important to note that experimental data for this specific ester is limited in publicly available literature; therefore, some values are estimated or based on data for structurally similar compounds like isostearyl isostearate.



Property	Value	Unit	Notes / Reference
Molecular Weight	534.94	g/mol	Calculated[1][2]
Molecular Formula	С36Н70О2	-	[1][2]
Boiling Point	537.00 - 538.00	°C	Estimated for Isostearate @ 760 mmHg[4]
Flash Point	287.2	°C	Estimated for Isostearyl Isostearate[4]
logP (o/w)	16.777	-	Estimated for Isostearyl Isostearate[4]
Water Solubility	3.833 x 10 ⁻¹²	mg/L	Estimated for Isostearyl Isostearate @ 25°C[4]
Stereochemistry	Achiral, 1 E/Z Center	-	[2]

Experimental Protocols

This section provides a representative methodology for the laboratory-scale synthesis and characterization of **isostearyl oleate** via direct esterification.

Materials and Equipment

- Reactants: Isostearyl alcohol (95%+ purity), Oleic acid (90%+ purity)
- Catalyst: p-Toluenesulfonic acid (p-TSA) or a reusable solid acid catalyst (e.g., Amberlyst-15)
- Solvent: Toluene or n-hexane (to facilitate azeotropic removal of water)
- Neutralizing Agent: 5% (w/v) Sodium bicarbonate solution
- Drying Agent: Anhydrous magnesium sulfate or sodium sulfate



- Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.
- Analytical Instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gas Chromatograph (GC).

Synthesis Procedure

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isostearyl alcohol (e.g., 0.1 mol), oleic acid (e.g., 0.11 mol, 1.1 equivalents), the acid catalyst (e.g., 1-2 mol% of the limiting reactant), and toluene (approx. 100 mL).
- Esterification: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
- Monitoring the Reaction: The reaction progress can be monitored by collecting small aliquots over time and analyzing the disappearance of the carboxylic acid peak using FTIR spectroscopy or by determining the acid value via titration.[5] The reaction is typically complete within 4-8 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution) until the aqueous layer is neutral.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. The final product is a clear, yellowish, oily liquid.

Product Characterization

• FTIR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching peak around 1740-1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from oleic acid (around 3300-2500 cm⁻¹).

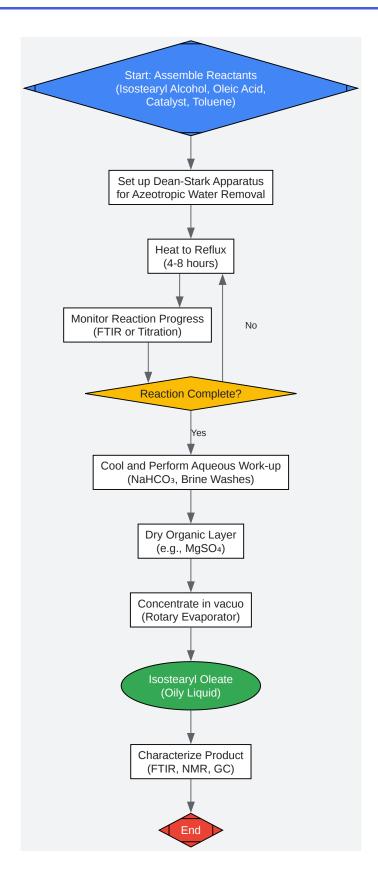






- ¹H NMR Spectroscopy: The spectrum should show a characteristic triplet at approximately
 4.05 ppm, corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen (-O-C=O).
- ¹³C NMR Spectroscopy: The presence of the ester carbonyl carbon will be confirmed by a peak around 173 ppm.[6]
- Gas Chromatography (GC): The purity of the final product can be assessed by GC, comparing the retention time to standards if available, and determining the percentage area of the product peak.[7]





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Caption: Experimental workflow for Isostearyl Oleate synthesis.



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